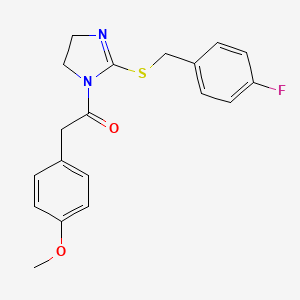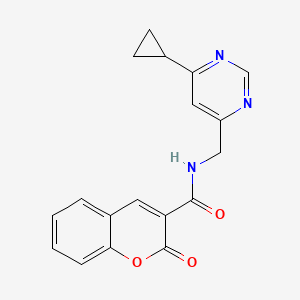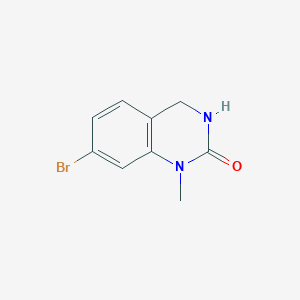
CN1C(=O)NCc2ccc(Br)cc12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CN1C(=O)NCc2ccc(Br)cc12 is an organic compound that is commonly referred to as 1-bromo-2-chloro-1-cyanoethylene. It is a colorless, volatile liquid that is soluble in many organic solvents. It is a functionalized alkyne, and it has a variety of uses in organic synthesis. This compound is a key intermediate in the synthesis of many organic compounds, including pharmaceuticals, and it has been studied extensively for its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Cellulose Nanocrystals (CNCs) and Advanced Materials
Cellulose nanocrystals (CNCs) are remarkable bionanomaterials derived from cellulose. Their extraordinary chemical, mechanical, thermal, and optical properties position them as alternatives for advanced material manufacturing. CNCs can be extracted from non-edible biomass and agro-industrial waste sources. Researchers have explored greener methods for obtaining CNCs, including subcritical water treatment, which yields rod-like CNCs with high crystallinity, thermal stability, and aspect ratio .
Chiral Nematic Liquid Crystal Films
CNCs, as biorenewable resources, can self-assemble into chiral nematic iridescent nano-films. These films have become a hot topic in chiral photonic research. By leveraging CNCs, scientists aim to create novel optical materials with tunable properties .
Indole Derivatives and Biological Potential
Indole derivatives, including our compound of interest, exhibit diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects. The indole scaffold has attracted attention due to its broad-spectrum pharmacological potential. Notably, indole derivatives are abundant in natural compounds and synthetic drug molecules .
Ozenoxacin Synthesis and Dermatological Infections
The title compound is an essential intermediate in ozenoxacin synthesis. Ozenoxacin, an experimental quinolone antibiotic, has been approved by the FDA for topical treatment of impetigo and other dermatological bacterial infections .
Antiproliferative Activity Against A549 Cells
In a screening study, our compound demonstrated significant antiproliferative activity against A549 cells. This finding suggests its potential as an anticancer agent .
1,4-Benzoxazine Derivatives and Pharmacological Applications
The 1,4-benzoxazine scaffold, which shares similarities with our compound, has attracted interest in synthetic and medicinal chemistry. Benzoxazines exhibit various biological activities, including antibacterial, anticancer, antithrombotic, and anticonvulsant effects. Researchers continue to explore their pharmacological potential .
Mecanismo De Acción
Target of Action
The primary targets of the compound “7-bromo-1-methyl-3,4-dihydroquinazolin-2-one” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "7-bromo-1-methyl-3,4-dihydroquinazolin-2-one" . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s interaction with its targets and its overall effectiveness.
Propiedades
IUPAC Name |
7-bromo-1-methyl-3,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-4-7(10)3-2-6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVKZPSGTRLHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC1=O)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CN1C(=O)NCc2ccc(Br)cc12 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

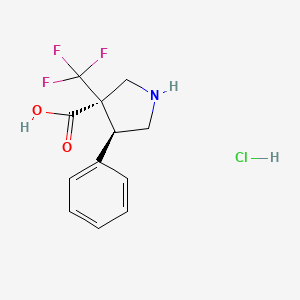
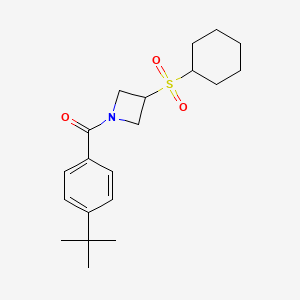
![Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2835343.png)

![4-isobutoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2835346.png)
![5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2835347.png)
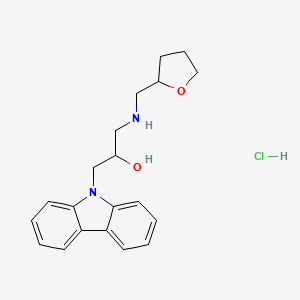

![Methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2835350.png)
![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2835351.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2835354.png)
